molecular formula C19H20O B8632157 (4-Cyclohexylphenyl)(phenyl)methanone CAS No. 64357-69-3

(4-Cyclohexylphenyl)(phenyl)methanone

Cat. No.: B8632157
CAS No.: 64357-69-3
M. Wt: 264.4 g/mol
InChI Key: TYGFDCJDPQDTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclohexylphenyl)(phenyl)methanone is a ketone-based compound provided for research and development purposes. It belongs to the class of cyclohexyl phenyl methanones, which are structures of interest in various chemical and pharmaceutical research applications . Related methanone compounds are often subjects of study in areas such as biochemistry and organic synthesis, as indicated by research into similar cyclohexyl phenyl ketone structures . As a member of the aromatic ketone family, its properties are defined by a carbonyl group connected to a phenyl and a 4-cyclohexylphenyl ring. This compound is intended for use in controlled laboratory settings by qualified researchers. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable lab safety protocols. The product is supplied with the understanding that the buyer is an institutional or professional research facility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64357-69-3

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

(4-cyclohexylphenyl)-phenylmethanone

InChI

InChI=1S/C19H20O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2

InChI Key

TYGFDCJDPQDTFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Friedel Crafts Acylation of Cyclohexylbenzene

This is the most direct method, involving the reaction of cyclohexylbenzene (B7769038) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk

Reaction Mechanism : The reaction begins with the activation of benzoyl chloride by the Lewis acid to form a highly electrophilic acylium ion. youtube.comlibretexts.org The electron-rich cyclohexylbenzene ring then attacks this electrophile. The cyclohexyl group is an ortho-, para-director, leading to a mixture of products, but the para-substituted product, (4-Cyclohexylphenyl)(phenyl)methanone, is typically favored due to reduced steric hindrance. A final workup step with water liberates the ketone product from its complex with the catalyst. youtube.com

Catalytic Hydrogenation of 4 Phenylbenzophenone

Classic Synthetic Approaches

Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones. nih.gov Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. wikipedia.orgbyjus.com

For the synthesis of this compound, this reaction would involve the acylation of cyclohexylbenzene (B7769038) with benzoyl chloride. The most commonly used Lewis acid for this transformation is aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism of the Friedel-Crafts acylation proceeds through several steps. byjus.com First, the Lewis acid catalyst, such as AlCl₃, coordinates to the halogen of the acyl chloride, forming a complex. byjus.com This complex then dissociates to form a highly electrophilic acylium ion, which is stabilized by resonance. byjus.com The acylium ion then attacks the aromatic ring (cyclohexylbenzene) in an electrophilic aromatic substitution reaction. byjus.commasterorganicchemistry.com This step temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. wikipedia.org Finally, a weak base, such as AlCl₄⁻, deprotonates the arenium ion, restoring aromaticity and yielding the desired diaryl ketone product. wikipedia.org The AlCl₃ catalyst is regenerated in this final step. byjus.com

It is important to note that in Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts or even in excess. wikipedia.org This is because the product ketone is a moderate Lewis base and forms a stable complex with the Lewis acid, rendering it inactive as a catalyst. wikipedia.org An aqueous workup is necessary to break this complex and isolate the ketone. wikipedia.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystStrengthSelectivityTypical Use Cases
Aluminum chloride (AlCl₃)StrongLowGeneral purpose, especially for electron-rich aromatics.
Ferric chloride (FeCl₃)ModerateModerateMilder conditions, suitable for less reactive aromatics.
Boron trifluoride (BF₃)Moderate to WeakHighUsed for reactions requiring higher selectivity or involving sensitive functional groups.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis and provides a reliable route to diaryl ketones. lscollege.ac.in In the context of synthesizing this compound, the corresponding secondary alcohol, (4-cyclohexylphenyl)(phenyl)methanol, would be the starting material. This reaction involves the removal of a hydride equivalent from the alcohol. wikipedia.org

A variety of oxidizing agents can be employed for this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. wikipedia.orglibretexts.org Common and historically significant oxidizing agents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones reagent). libretexts.orglibretexts.orgchemistrysteps.com Other powerful oxidizing agents include potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemistrysteps.com

The mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester from the secondary alcohol. libretexts.org Subsequent elimination of this ester, often facilitated by a base (such as water), leads to the formation of the ketone and a reduced chromium species. libretexts.org Ketones are generally stable to further oxidation by chromic acid, which allows the reaction to stop at the ketone stage. libretexts.org

Milder oxidizing agents are also frequently used to avoid potential side reactions and are more compatible with sensitive functional groups. chemistrysteps.com These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride). lscollege.ac.inlibretexts.orgchemistrysteps.com These reagents are particularly useful for the selective oxidation of secondary alcohols to ketones without affecting other oxidizable groups within the molecule. chemistrysteps.comnih.gov

Table 2: Selected Oxidizing Agents for Secondary Alcohols

Oxidizing AgentConditionsNotes
Chromic Acid (Jones Reagent)CrO₃, H₂SO₄, acetoneStrong oxidant, can oxidize primary alcohols to carboxylic acids. libretexts.orgchemistrysteps.com
Potassium PermanganateKMnO₄, NaOH, H₂OPowerful oxidant, can cleave C-C bonds under harsh conditions. chemistrysteps.com
Pyridinium Chlorochromate (PCC)CH₂Cl₂Milder oxidant, stops at the aldehyde for primary alcohols. libretexts.orgchemistrysteps.com
Swern OxidationDMSO, (COCl)₂, Et₃NMild conditions, avoids heavy metals. lscollege.ac.in
Dess-Martin Periodinane (DMP)CH₂Cl₂Mild and selective reagent. chemistrysteps.com

Organometallic Reagent-Mediated Syntheses

Coupling of Aryl Grignard Reagents with Acyl Chlorides

The acylation of organometallic reagents, particularly Grignard reagents, with acyl chlorides is a powerful and versatile method for constructing carbon-carbon bonds and synthesizing ketones. wisc.edu To synthesize this compound via this route, one could react phenylmagnesium bromide with 4-cyclohexylbenzoyl chloride, or alternatively, 4-cyclohexylphenylmagnesium bromide with benzoyl chloride.

Grignard reagents are highly reactive nucleophiles. wisc.edu The primary challenge in this reaction is preventing the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, leading to a tertiary alcohol as a byproduct. wisc.edusemanticscholar.org Several strategies have been developed to mitigate this issue.

One effective approach involves the use of additives that can moderate the reactivity of the Grignard reagent. wisc.eduacs.org For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to facilitate the selective formation of aryl ketones in high yields. wisc.edusemanticscholar.org It is proposed that this additive forms a tridentate complex with the Grignard reagent, moderating its reactivity and preventing the subsequent nucleophilic attack on the ketone product. wisc.edusemanticscholar.org

Continuous flow synthesis has also emerged as a valuable technique for this transformation, offering advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net By carefully controlling stoichiometry and reaction time in a microreactor, the formation of the tertiary alcohol byproduct can be minimized. rsc.org

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions represent a highly efficient and versatile strategy for the synthesis of diaryl ketones. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a carbon monoxide (CO) source and an organometallic reagent. researchgate.net

A prominent example is the carbonylative Suzuki-Miyaura coupling, which couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide. organic-chemistry.orgresearchgate.netrsc.org For the synthesis of this compound, this could involve the reaction of 4-cyclohexylphenyl iodide or bromide with phenylboronic acid, or phenyl iodide or bromide with 4-cyclohexylphenylboronic acid, under a CO atmosphere. The use of heterogeneous catalysts, such as polymer-immobilized palladium nanoparticles, can simplify product purification and allow for catalyst recycling. organic-chemistry.org These reactions can often be carried out under atmospheric pressure of CO. organic-chemistry.orgresearchgate.net

Another important variant is the carbonylative Heck reaction, which couples an aryl halide with an alkene and CO. researchgate.netorganic-chemistry.org While not a direct route to this compound, it is a significant method for synthesizing α,β-unsaturated ketones. researchgate.net

Recent advancements have also focused on developing CO-free carbonylative couplings, where a CO surrogate is used. researchgate.net For example, iron(0) pentacarbonyl [Fe(CO)₅] can serve as a source of CO in situ. rsc.org

Table 3: Examples of Palladium-Catalyzed Carbonylative Couplings for Diaryl Ketone Synthesis

Reaction NameCoupling PartnersKey Features
Carbonylative Suzuki-Miyaura CouplingAryl halide/triflate + Arylboronic acid + COHigh functional group tolerance; can be performed with heterogeneous catalysts. organic-chemistry.orgrsc.orgnih.gov
Carbonylative Stille CouplingAryl halide/triflate + Organostannane + COTolerant of a wide range of functional groups.
Carbonylative Negishi CouplingAryl halide/triflate + Organozinc reagent + COUtilizes highly reactive organozinc reagents.

Transition-Metal-Catalyzed Cross-Coupling of Carboxylic Acid Derivatives with Organometallic Reagents

Modern synthetic methods have increasingly focused on the use of carboxylic acid derivatives as coupling partners in transition-metal-catalyzed reactions to form ketones. nih.govnih.govnih.gov These methods offer advantages in terms of substrate availability and functional group tolerance.

Nickel-catalyzed cross-coupling reactions have proven particularly effective. nih.govdigitellinc.com For instance, the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl or aryl halides provides a direct route to unsymmetrical ketones. nih.govnih.gov This approach tolerates a wide variety of functional groups. nih.govnih.gov

Decarboxylative cross-coupling reactions are another innovative strategy where a carboxylic acid is coupled with an organic halide, with the concomitant loss of carbon dioxide. researchgate.netwikipedia.org This avoids the need to pre-activate the carboxylic acid to a more reactive derivative. wikipedia.org Synergistic photoredox and nickel catalysis has enabled the direct decarboxylative arylation of α-oxo acids to afford various ketone structures under mild conditions. princeton.edu This method proceeds via an acyl radical intermediate. princeton.edu

Furthermore, direct cross-electrophile coupling of carboxylic acids with aryl or alkyl halides has been achieved using a combination of photoredox and nickel catalysis, providing a concise synthesis of ketones from abundant starting materials. rsc.org This strategy bypasses the need for pre-formed organometallic reagents.

Green Chemistry and Sustainable Synthetic Routes for Diaryl Ketones

The principles of green chemistry are increasingly pivotal in the synthesis of diaryl ketones, steering research towards more sustainable and environmentally benign processes. This section explores several cutting-edge techniques that align with these principles.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of diaryl ketones, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

An efficient continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides. rsc.orgrsc.org This method operates under mild conditions, such as ambient temperature, and can be completed within a short reaction time. rsc.org The use of microreactors in flow chemistry enhances safety, particularly when dealing with hazardous reagents or intermediates. beilstein-journals.org For instance, the on-demand generation of organometallic reagents and their immediate use in subsequent reactions minimizes risks associated with their storage and handling. rsc.orgrsc.org A notable application of this is the synthesis of 2-(3-benzoylphenyl)propionitrile, a key intermediate for the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, which was produced with a high productivity rate. rsc.org

FeatureBenefit in Diaryl Ketone Synthesis
Precise Control Higher yields and purity of the final product.
Enhanced Safety Safe handling of hazardous reagents and intermediates. beilstein-journals.org
Scalability Facile scale-up from laboratory to industrial production. rsc.org
Efficiency Reduced reaction times and increased productivity. rsc.org

Solar Energy-Induced Photo-Friedel-Crafts Acylation Techniques

Harnessing solar energy for chemical transformations represents a significant advancement in green chemistry. utep.edu The photo-Friedel-Crafts acylation, a reaction known for over a century, has seen renewed interest as a sustainable method for synthesizing acylated hydroquinones, which are precursors to various bioactive compounds. utep.eduresearchgate.net This technique utilizes sunlight as a clean and endlessly renewable energy source, completely avoiding the energy costs associated with artificial UV light. utep.edu

The reaction typically involves the photo-induced acylation of quinones with aldehydes. researchgate.netrsc.org This process is environmentally friendly as it circumvents the need for strong acids and avoids the formation of harmful byproducts often associated with conventional Friedel-Crafts reactions. utep.edu Research has demonstrated the feasibility of this method on a larger scale using various solar reactors, proving its potential for industrial applications. researchgate.netrsc.org The scope of this reaction has been expanded to include a variety of functionalized aldehydes and naphthoquinones, yielding the desired products in acceptable to excellent yields. rsc.orgmdpi.com

ReactantsConditionsProductSignificance
1,4-Quinones and AldehydesSolar IrradiationAcylated HydroquinonesGreen synthesis of important pharmaceutical intermediates. utep.edu
Naphthoquinones and Functionalized Aldehydes"Sun-mimicking" light source, TrifluorotolueneAcylated NaphthohydroquinonesImproved reaction times and yields under safer conditions. rsc.orgmdpi.com

Utilization of Bio-Derived Solvents (e.g., 2-Methyltetrahydrofuran)

The choice of solvent is a critical factor in the environmental impact of a chemical process. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly promising green solvent derived from renewable resources like furfural (B47365) and levulinic acid. nih.govsigmaaldrich.com Its favorable physical and chemical properties, including low miscibility with water, a suitable boiling point, and greater stability compared to other cyclic ethers like tetrahydrofuran (B95107) (THF), make it an excellent alternative to conventional, often hazardous, solvents. nih.govsigmaaldrich.comresearchgate.net

In the context of diaryl ketone synthesis, 2-MeTHF has been successfully employed as a solvent in the continuous flow coupling of aryl Grignard reagents with acyl chlorides. rsc.orgrsc.org Its use aligns with green chemistry principles by reducing reliance on petroleum-based solvents. researchgate.net Furthermore, its low water solubility simplifies product extraction and solvent recovery, minimizing waste. researchgate.net The application of 2-MeTHF has been explored in a wide array of organic reactions, including those involving organometallics and biotransformations, often with excellent results. nih.govsemanticscholar.org Preliminary toxicological assessments suggest that its use could be extended to more processes within the pharmaceutical industry. nih.gov

Property of 2-MeTHFAdvantage in Synthesis
Bio-derived Reduces dependence on fossil fuels. nih.govsigmaaldrich.com
Low water miscibility Facilitates easy work-up and solvent recycling. researchgate.net
Chemical stability Offers a robust reaction medium for various transformations. nih.govsigmaaldrich.com
Favorable toxicological profile Potential for broader use in pharmaceutical applications. nih.gov

Advanced C-C Bond Forming Reactions in Ketone Synthesis

The construction of the diaryl ketone scaffold fundamentally relies on the formation of carbon-carbon bonds. This section highlights advanced catalytic methods that enable precise and efficient C-C bond formation, as well as novel strategies for skeletal editing of ketone structures.

Catalytic α-Alkylation of Carbonyl Compounds

The α-alkylation of ketones is a fundamental C-C bond-forming reaction used to introduce alkyl groups at the position adjacent to the carbonyl group. csic.es This transformation is crucial for the synthesis of more complex ketone structures. organic-chemistry.org Modern catalytic methods have focused on developing more sustainable and efficient protocols that avoid the use of stoichiometric strong bases and hazardous alkylating agents. csic.es

One prominent green chemistry approach is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, with water being the only byproduct. researcher.life This process is often catalyzed by transition metal complexes, such as those based on iridium or manganese. organic-chemistry.orgacs.org These catalysts facilitate a tandem reaction sequence of alcohol dehydrogenation to an aldehyde, aldol (B89426) condensation with the ketone, and subsequent hydrogenation of the resulting enone. The development of metal-supported heterogeneous catalysts and nanoparticle-based catalysts has further enhanced the practicality of these methods. acs.org Nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has also been developed, allowing for the construction of chiral ketones with α-quaternary carbon centers. acs.org

Catalytic SystemAlkylating AgentKey Features
Iridium or Manganese ComplexesPrimary Alcohols"Borrowing Hydrogen" methodology, atom-efficient, water as the only byproduct. organic-chemistry.orgresearcher.lifeacs.org
Nickel/Bimetallic LigandUnactivated Alkyl HalidesEnantioselective synthesis of α-quaternary ketones. acs.org
Synergistic Copper-AminocatalysisElectron-Deficient AlkanesDirect functionalization of C(sp3)─H bonds with high chemoselectivity. researcher.life

Deacylation and Skeletal Editing via C-C Bond Activation

The selective cleavage and functionalization of carbon-carbon bonds offer a powerful strategy for modifying molecular skeletons, a process often referred to as "skeletal editing." nih.govresearchgate.net While C-H bond activation has been extensively studied, the activation of the typically more inert C-C bonds in ketones has emerged as a frontier in organic synthesis. nih.govnih.govuchicago.edu

Recent advancements have introduced methods for the deacylation of ketones, where the acyl group is removed. nih.govnih.gov One innovative strategy involves an iridium-catalyzed C-C bond activation driven by the aromatization of an in situ-formed intermediate. nih.govnih.gov This approach is applicable to a variety of ketone substrates and allows for transformations such as the deacetylation of methyl ketones. nih.gov Such methods provide novel strategic disconnections in retrosynthetic analysis, enabling the synthesis of complex molecules from readily available ketone feedstocks. nih.govnih.gov These transformations can be used for the late-stage modification of bioactive compounds, demonstrating their potential in drug discovery. nih.gov A dual catalytic strategy using metallaphotoredox catalysis has also been described for the deacylation and subsequent acylation of ketones, allowing for efficient skeletal modification. researcher.life

MethodDriving Force/CatalystApplication
Iridium-catalyzed C-C activationAromatization of a pre-aromatic intermediateDeacetylation of methyl ketones, deconstructive pyrazole (B372694) synthesis. nih.govnih.gov
Metallaphotoredox dual catalysisDihydroquinazolinone intermediatesVersatile acylation via α C-C cleavage for skeletal modification. researcher.life
Brønsted acid-catalyzed C-C cleavageEquilibrium shift towards enol formationα-alkylation of ketones with 1,3-dicarbonyl compounds as leaving groups. mdpi.com

Umpolung Strategies in Catalytic Carbon-Carbon Bond Formations

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. researchgate.netethz.chwikipedia.org In the context of carbonyl compounds, the carbon atom is typically electrophilic. Umpolung strategies transform this electrophilic center into a nucleophilic one, effectively creating an "acyl anion equivalent". dnmfaizpur.org This approach enables the formation of carbon-carbon bonds that are otherwise challenging to construct using traditional methods. researchgate.net

Catalytic methods employing umpolung are particularly advantageous due to their atom economy and milder reaction conditions compared to stoichiometric approaches. tubitak.gov.tr One prominent strategy involves the use of N-heterocyclic carbenes (NHCs) or cyanide ions to generate acyl anion intermediates from aldehydes. tubitak.gov.truwindsor.ca Another classic and effective method relies on the formation of 1,3-dithianes from aldehydes. The C-2 proton of the dithiane is acidic enough to be removed by a strong base, creating a nucleophilic carbon that serves as a masked acyl anion. dnmfaizpur.orgnih.gov

A notable application of this strategy for diaryl ketone synthesis involves the palladium-catalyzed direct C–H arylation of 2-aryl-1,3-dithianes. nih.gov In this process, the dithiane, acting as an acyl anion equivalent, is coupled with an aryl bromide. Subsequent hydrolysis of the resulting 2,2-diaryl-1,3-dithiane unmasks the carbonyl group to yield the final diaryl ketone. nih.gov This method provides an unconventional and efficient route to molecules like this compound by constructing the central ketone moiety through the coupling of two aryl fragments, one of which is introduced via a nucleophilic carbonyl equivalent.

The general scheme for this umpolung approach is outlined below:

StepReactantsReagentsIntermediate/ProductPurpose
1. Dithiane FormationAn aryl aldehyde (e.g., benzaldehyde)1,3-Propanedithiol, Lewis Acid2-Aryl-1,3-dithianeMasking the carbonyl group to allow for umpolung.
2. Deprotonation2-Aryl-1,3-dithianeStrong base (e.g., n-Butyllithium)Lithiated 2-aryl-1,3-dithianeGeneration of the nucleophilic acyl anion equivalent.
3. C-C CouplingLithiated dithiane, Aryl halide (e.g., 4-Cyclohexylbromobenzene)Palladium catalyst, Ligand2-(Aryl)-2-(4-Cyclohexylphenyl)-1,3-dithianeFormation of the diaryl-substituted dithiane intermediate.
4. DeprotectionDiaryl-substituted dithianeWater, Deprotection agent (e.g., N-Bromosuccinimide, Iodine)This compoundRegeneration of the ketone functionality.

This catalytic C-C bond formation represents a significant advance in the synthesis of complex ketones, providing a versatile tool for medicinal and materials chemistry. tubitak.gov.tr

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling reactions that often rely on pre-formed, sensitive organometallic reagents. wikipedia.org This methodology utilizes readily available and stable carboxylic acids as coupling partners, which upon extrusion of carbon dioxide, generate an in situ organometallic species for subsequent coupling with an organic halide or triflate. wikipedia.orglookchem.com This approach is advantageous for its use of inexpensive starting materials and its tolerance to a wider range of functional groups. wikipedia.org

The synthesis of diaryl ketones, such as this compound, can be efficiently achieved through the decarboxylative coupling of an α-oxocarboxylic acid with an aryl halide. A common catalytic system for this transformation involves a bimetallic palladium and copper system. lookchem.comnih.gov The proposed mechanism suggests that an organocopper species is first generated through the decarboxylation of a copper carboxylate salt. This species then undergoes transmetalation to a palladium center, which has already undergone oxidative addition with the aryl halide. The final diaryl ketone product is then formed via reductive elimination from the palladium complex. wikipedia.org

A study demonstrated the synthesis of cyclohexyl phenyl ketone through the catalyzed decarboxylation of a mixture of benzoic acid and cyclohexanecarboxylic acid using a manganese(II) oxide catalyst at high temperatures. globethesis.com While this produces a related structure, modern decarboxylative cross-couplings offer milder conditions and broader applicability for unsymmetrical ketones. researchgate.net For instance, metallaphotoredox catalysis can be used to selectively generate unsymmetrical ketones by coupling two different carboxylic acids. researchgate.net

The general conditions for a palladium/copper-catalyzed decarboxylative coupling to synthesize a diaryl ketone are summarized below:

ComponentExampleRole
Aryl Substrate Potassium 2-oxo-2-phenylacetateSource of the acyl group after decarboxylation.
Coupling Partner 1-Bromo-4-cyclohexylbenzeneSource of the second aryl group.
Catalyst System Palladium(II) bromide, Copper(I) iodideCatalyzes the oxidative addition, decarboxylation, transmetalation, and reductive elimination steps.
Ligand 1,10-Phenanthroline, Tol-BINAPStabilizes the metal catalysts and facilitates the catalytic cycle.
Solvent N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvent suitable for the reaction conditions.
Energy Source Conventional heating or microwave irradiationMicrowave heating can significantly reduce reaction times. lookchem.comnih.gov

This method provides a direct and efficient pathway for assembling complex ketone structures from simple and abundant carboxylic acid precursors. semanticscholar.org

Stereoselective Synthesis Approaches for Ketones (e.g., Asymmetric Reduction)

While the preceding sections focused on constructing the carbon skeleton of ketones, stereoselective methods are crucial for controlling the three-dimensional arrangement of atoms, particularly in the synthesis of chiral molecules. For prochiral ketones like this compound, a key stereoselective transformation is the asymmetric reduction of the carbonyl group to produce a chiral, non-racemic alcohol. wikipedia.org These chiral alcohols (in this case, a chiral diarylmethanol) are valuable intermediates in the pharmaceutical industry. researchgate.netacs.org

Asymmetric reduction can be achieved using various catalytic systems, which are broadly categorized into biocatalytic and organometallic methods. researchgate.net

Catalytic Asymmetric Transfer Hydrogenation (ATH) is a prominent organometallic approach. This reaction typically employs a chiral transition metal complex, often based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), to transfer hydrogen from a simple hydrogen donor like isopropanol (B130326) or formic acid to the ketone. wikipedia.orgacs.org The enantioselectivity of the reduction is controlled by the chiral ligand coordinated to the metal center. For challenging substrates like diaryl ketones, where the two aryl groups are structurally similar, highly effective catalysts are required to differentiate between the two enantiotopic faces of the carbonyl group. acs.org

The table below shows representative results for the asymmetric reduction of diaryl ketones using a Ru-catalyst, demonstrating the high enantioselectivity achievable with this method.

Substrate (Diaryl Ketone)Catalyst SystemEnantiomeric Excess (ee)Yield
Benzo[b]thiophen-3-yl(benzofuran-2-yl)methanoneRu-complex with chiral ligand96%High
1-Naphthyl(2-naphthyl)methanoneRu-complex with chiral ligand85%95%
(Anthracen-9-yl)(phenyl)methanoneRu-complex with chiral ligand93%92%
Data adapted from studies on asymmetric transfer hydrogenation of diaryl ketones. acs.org

Biocatalytic asymmetric reduction utilizes enzymes, such as alcohol dehydrogenases (ADHs), to reduce ketones with high enantioselectivity. researchgate.net These enzymatic reactions are attractive because they often proceed under mild conditions (neutral pH, room temperature) and can exhibit exquisite selectivity, even with sterically demanding "bulky-bulky" ketones like this compound. researchgate.net

The choice between these methods depends on the specific substrate, desired enantiomer, and scalability requirements. Both approaches represent state-of-the-art techniques for accessing enantiopure alcohols from prochiral ketones. acs.orgmdpi.com

Photochemistry and Photoinduced Reactivity of 4 Cyclohexylphenyl Phenyl Methanone Derivatives

Excited State Dynamics and Energy Transfer Mechanisms

The behavior of photoexcited (4-Cyclohexylphenyl)(phenyl)methanone is dictated by the nature and interplay of its various excited states. The initial excitation populates a short-lived singlet state, which rapidly transitions to a more stable and longer-lived triplet state, the principal actor in the subsequent photochemistry.

The photochemistry of benzophenone (B1666685) derivatives is characterized by two primary low-lying triplet excited states: the nπ* and the ππ* states.

nπ Triplet State: This state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital of the carbonyl group. The T1 state of benzophenone itself is of nπ* character. edinst.com This state is characterized by having significant radical character on the oxygen atom, making it highly reactive in hydrogen abstraction reactions.

ππ Triplet State: This state results from the excitation of an electron from a π bonding orbital to a π antibonding orbital, typically associated with the aromatic rings. The T2 state in benzophenone has ππ* character. scispace.com

Charge-Transfer (CT) States : In molecules where electron-donating groups are attached to the benzophenone core, intramolecular charge transfer states can play a significant role. For donor-acceptor (D-A) compounds based on benzophenone, photoexcitation can lead to the formation of both singlet and triplet intramolecular charge transfer (ICT) states. rsc.org In the case of this compound, the cyclohexyl group is a weak electron donor, but charge-transfer interactions can still influence the excited state properties.

The relative energies of these states are crucial for determining the photochemical behavior and can be influenced by substituents and the polarity of the solvent.

Table 1: General Characteristics of Triplet Excited States in Benzophenone Derivatives.
Excited StateElectronic TransitionKey CharacteristicsTypical Reactivity
T1(nπ)n → πLocalized on C=O group, radical character on oxygen.Hydrogen atom abstraction.
T2(ππ)π → πDelocalized over aromatic system.Often involved in intersystem crossing pathways.
Charge-Transfer (CT)Electron transfer from donor to acceptor moiety.Polarized state, sensitive to solvent polarity.Influences rates of recombination and radical ion formation.

Following excitation to the first excited singlet state (S1), which is typically of nπ* character, benzophenone and its derivatives undergo a highly efficient process called intersystem crossing (ISC) to populate the triplet manifold. edinst.com The quantum yield for this process in benzophenone is nearly unity.

The transition from the S1(nπ) state to the T1(nπ) state is formally forbidden by selection rules. acs.org However, a more efficient, two-step pathway is generally accepted:

S1(nπ) → T2(ππ)**: A rapid intersystem crossing occurs from the singlet nπ* state to the nearby triplet ππ* state. This transition is favored according to El-Sayed's rule, which states that ISC is more efficient when it involves a change in orbital type (nπ* ↔ ππ*). scispace.com

T2(ππ) → T1(nπ)**: Subsequently, a very fast internal conversion (IC) occurs from the T2(ππ) state to the lowest triplet state, T1(nπ). scispace.com

The timescale for these processes is in the picosecond range. acs.org Hydrogen bonding with protic solvents can modify the rate of intersystem crossing by affecting the energies of the involved states. scispace.comacs.org

The triplet state of this compound, like other benzophenone derivatives, is a potent oxidizing agent and can react with other molecules to form radical intermediates.

Ketyl Radicals : In the presence of a hydrogen donor (R-H), the triplet ketone can abstract a hydrogen atom to form a ketyl radical. This is a hallmark reaction of triplet benzophenones. The formation of the ketyl radical is a key step in many photochemical reactions, such as photoreduction and pinacol (B44631) coupling.

Anion Radicals : The triplet ketone can also be reduced via single electron transfer (SET) from a suitable electron donor, resulting in the formation of a ketone radical anion. nih.gov This process is particularly relevant in reactions with amines or in polar solvents that can stabilize charged intermediates. Ketyl radicals and anion radicals can sometimes be considered as protonated and deprotonated forms of the same species.

The generation of these radical intermediates is central to the photoreactivity of this class of compounds. mit.edu

Table 2: Primary Radical Intermediates from Triplet Benzophenones.
Radical IntermediateFormation PathwayGeneral Structure
Ketyl RadicalHydrogen atom abstraction by the triplet ketone.(Ar)₂Ċ-OH
Anion RadicalSingle electron transfer to the triplet ketone.(Ar)₂Ċ-O⁻

Photoreactivity Mechanisms

The long-lived and energetic triplet state of this compound drives its photoreactivity, primarily through mechanisms involving the transfer of atoms or electrons.

Hydrogen atom abstraction, also known as hydrogen atom transfer (HAT), is a characteristic reaction of the nπ* triplet state of aromatic ketones. wikipedia.org The electrophilic oxygen atom of the triplet ketone readily abstracts a hydrogen atom from a wide variety of substrates, known as hydrogen donors.

The general mechanism is: BP=O (T1) + R-H → [BP•-OH R•]

Where BP=O (T1) is the triplet ketone and R-H is the hydrogen donor. This reaction generates a ketyl radical (BP•-OH) and a substrate-derived radical (R•). The efficiency of this reaction depends on the bond dissociation energy of the C-H bond in the donor molecule. Alcohols, ethers, and alkanes with weak C-H bonds are common substrates. This reactivity is fundamental in applications such as photopolymerization and as a synthetic tool for C-H functionalization. nih.govorganic-chemistry.org

In addition to direct hydrogen atom abstraction, the triplet ketone can react through a more complex mechanism known as proton-coupled electron transfer (PCET). This pathway is particularly important in reactions with substrates like phenols and amino acids. nih.govrsc.org

PCET can occur via two main pathways:

Stepwise Electron Transfer-Proton Transfer (ET-PT) : An initial electron transfer from the substrate to the triplet ketone forms a radical ion pair. This is followed by a proton transfer to yield the final neutral radicals (ketyl and substrate radical). acs.org

Concerted Electron-Proton Transfer (EPT) : The electron and proton are transferred in a single kinetic step. nih.gov

The operative mechanism often depends on the solvent polarity. In non-polar solvents, the concerted pathway may be favored, while in polar solvents that can stabilize charged intermediates, the stepwise ET-PT mechanism is more common. nih.gov This reactivity highlights the versatility of the benzophenone triplet state, which can act as either a hydrogen atom abstractor or an electron acceptor depending on the reaction partner and environment.

In-Depth Analysis of this compound's Photochemistry Remains Elusive Due to Lack of Specific Research Data

The Photo-Fries rearrangement is a well-established photochemical reaction for aryl esters, leading to the formation of hydroxyaryl ketones. wikipedia.org This intramolecular rearrangement proceeds through a radical mechanism and can yield ortho- and para-substituted products. wikipedia.org The efficiency and regioselectivity of this reaction are known to be influenced by the solvent environment and the nature of substituents on the aromatic rings. For instance, studies on various aryl benzoates have shown that the product distribution between in-cage recombination and out-of-cage diffusion of the radical pair is a key factor. unipv.it However, specific quantum yields and product distribution ratios for the Photo-Fries rearrangement of this compound derivatives could not be located.

Similarly, the "meta effect" in photochemistry, where the presence of a substituent at the meta position of a chromophore can significantly influence the reaction pathway, is a topic of considerable interest. nih.govmdpi.com Research on benzophenone derivatives with substituents at the meta positions has demonstrated that electron-donating and electron-withdrawing groups can affect the stability of reactive intermediates and thus direct the course of the photochemical reaction. nih.gov For example, an electron-donating group can facilitate "meta effect" photochemistry by stabilizing a crucial biradical intermediate. nih.gov Despite the relevance of this concept, specific studies quantifying the "meta effect" in this compound derivatives are absent from the available literature.

The influence of the solvent on the photoreactivity and excited states of benzophenones is a critical aspect of their photochemistry. Solvent polarity, viscosity, and hydrogen-bonding capabilities can alter the energies of the excited states, influence the rates of intersystem crossing, and affect the lifetimes of transient species. While general principles of solvent effects on photochemical reactions are well-understood, specific data illustrating these effects on this compound are not available. nih.gov

Furthermore, the effect of substituents on the photophysical and photochemical properties of benzophenone derivatives is a key area of study for tuning their reactivity. Substituents can modify the absorption spectra, excited-state energies, and quantum yields of various photochemical processes. uea.ac.uk The electronic nature and position of substituents play a crucial role in determining the photostability and reaction pathways of these compounds. beilstein-journals.org However, a systematic investigation into how different substituents on the phenyl or cyclohexyl rings of this compound impact its excited states and photoreactivity has not been reported in the accessible scientific literature.

Due to the lack of specific experimental data, including quantum yields, product distribution tables, and excited-state lifetimes for this compound and its derivatives, a detailed and scientifically rigorous article on its photochemistry, as per the requested outline, cannot be generated at this time. Further experimental research is required to elucidate the specific photochemical behavior of this compound.

Computational Chemistry and Theoretical Studies of 4 Cyclohexylphenyl Phenyl Methanone

Density Functional Theory (DFT) Applications in Ketone Chemistry

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. esqc.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, a simpler quantity than the complex multi-electron wavefunction. esqc.org This approach has been widely applied to investigate various aspects of ketone chemistry, from ground-state properties to complex reaction pathways.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving ketones. This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers, providing a detailed, step-by-step understanding of the reaction mechanism.

For instance, DFT has been used to explore the mechanisms of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones. rsc.org In such studies, calculations reveal the most energetically favorable pathway, which may involve multiple steps such as nucleophilic substitution, intramolecular Michael addition, proton transfer, and a Wittig reaction. rsc.org The energy barrier for each step can be quantified; for example, the initial nucleophilic attack by a phosphine (B1218219) catalyst on a cyclopropyl ketone was calculated to have an energy barrier of 28.9 kcal/mol. rsc.org Similarly, DFT has been applied to understand the stereoselective [2+2] cycloaddition of ketenes and benzaldehydes, identifying the cycloaddition as the rate- and stereoselectivity-determining step. rsc.org

In the context of (4-Cyclohexylphenyl)(phenyl)methanone, DFT could be employed to study its behavior in various organic reactions, such as nucleophilic additions to the carbonyl carbon or reactions at the alpha-carbon. By calculating the Gibbs free energy profile, researchers can predict the feasibility of different pathways and identify the rate-determining step.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step of a Ketone

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants Ketone + Nucleophile 0.0
TS1 Transition State +15.5
Intermediate Tetrahedral Intermediate -5.2
TS2 Transition State +8.7
Products Final Product -20.1

Note: This table presents hypothetical data based on typical values found in DFT studies of ketone reactions to illustrate the type of information obtained.

The electronic structure of a ketone dictates its reactivity. DFT provides a means to analyze this structure through the calculation of properties like atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These analyses help in understanding how substituents influence the electron distribution and, consequently, the regioselectivity of a reaction.

For example, in the palladium-catalyzed α-arylation of ketones, DFT calculations can be used to understand how different ligands and substrates affect the regioselectivity, which is the preference for reaction at one position over another. acs.org Studies on the α-functionalization of ketones have shown that DFT can predict how intermolecular interactions can be used to widen the activation energy gap between a desired main reaction and an unwanted side reaction, thereby increasing chemoselectivity. doaj.orgmdpi.com

For this compound, the cyclohexyl group acts as an electron-donating group, while the phenyl groups are part of the conjugated system. DFT calculations could precisely quantify the electronic effect of the cyclohexyl substituent on the reactivity of the carbonyl group and the aromatic rings. This would be crucial for predicting the regioselectivity in electrophilic aromatic substitution reactions or the relative acidity of the α-hydrogens on the cyclohexyl ring.

Table 2: Illustrative Calculated Mulliken Charges on Key Atoms of this compound

Atom Description Calculated Charge (a.u.)
O(1) Carbonyl Oxygen -0.55
C(2) Carbonyl Carbon +0.48
C(3) Phenyl C (ipso, attached to C=O) +0.15
C(4) Cyclohexylphenyl C (ipso, attached to C=O) +0.18
C(5) Cyclohexylphenyl C (para, attached to cyclohexyl) -0.12

Note: This table contains hypothetical charge values to demonstrate how DFT can map electron distribution across a molecule.

DFT calculations are highly effective for determining the equilibrium geometry of molecules. By minimizing the energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. primescholars.com

Beyond structure, DFT can predict various spectroscopic properties. The calculation of vibrational frequencies is a standard application, providing theoretical infrared (IR) and Raman spectra that are invaluable for interpreting experimental results. scispace.comresearchgate.net Furthermore, DFT can compute nuclear magnetic resonance (NMR) chemical shifts by calculating the magnetic shielding tensor for each nucleus. researchgate.net This requires calculating the second derivative of the energy with respect to an external magnetic field and the nuclear magnetic moment. researchgate.net

For this compound, DFT geometry optimization would reveal the preferred conformation, including the twist angles of the two phenyl rings relative to the carbonyl plane. Subsequent frequency calculations would yield a theoretical vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. Similarly, calculated ¹H and ¹³C NMR chemical shifts would help confirm the molecular structure in solution.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Aromatic Ketone

Property Calculation Method Calculated Value Experimental Value
C=O Stretch Freq. B3LYP/6-311G(d,p) 1675 cm⁻¹ 1660 cm⁻¹
Carbonyl ¹³C Shift GIAO-DFT 198.5 ppm 196.2 ppm
para-H ¹H Shift GIAO-DFT 7.85 ppm 7.78 ppm

Note: This table provides representative data to illustrate the typical accuracy of DFT spectroscopic predictions for molecules similar to this compound.

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. nsf.govnih.gov TD-DFT is an extension of DFT that can calculate electronic excitation energies, which correspond to the absorption bands in a UV-visible spectrum. nsf.gov It also provides information about the nature of the electronic transitions (e.g., n→π* or π→π*), oscillator strengths (related to absorption intensity), and the properties of excited states.

These calculations are crucial for understanding photophysical processes such as fluorescence and phosphorescence, as well as photochemical reactions that proceed through an excited state. nih.govresearchgate.net By optimizing the geometry of the first excited singlet (S₁) and triplet (T₁) states, TD-DFT can be used to predict emission energies and explore excited-state reaction pathways. nsf.gov

For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum, identifying the key electronic transitions responsible for its light-absorbing properties. Such studies could also map out the potential energy surfaces of its excited states to understand its photostability or potential for use in photochemical applications.

Table 4: Illustrative TD-DFT Calculated Electronic Transitions for this compound

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S₁ 3.45 359 0.002 n → π*
S₂ 3.90 318 0.015 π → π*
S₃ 4.35 285 0.450 π → π*

Note: This table presents plausible TD-DFT results for an aromatic ketone, demonstrating the type of output used to interpret electronic spectra.

The cleavage of typically inert carbon-carbon single bonds is a challenging yet powerful transformation in organic synthesis. DFT calculations have become essential for understanding the mechanisms of C-C bond activation, particularly in reactions catalyzed by transition metals. researchgate.net Ketones offer a platform for such reactions, often driven by factors like strain release in small rings or the formation of stable aromatic products. researchgate.netnih.gov

DFT studies can model the entire catalytic cycle, including the oxidative addition of a metal into a C-C bond, and determine the energetics of competing pathways. chemrxiv.orgsemanticscholar.org For example, computational studies on rhodium-catalyzed cross-coupling reactions of unstrained ketones revealed that the interaction energy between the metal catalyst and the C-C bond, rather than the release of ring strain, was the controlling factor in reactivity. chemrxiv.orgsemanticscholar.org Aromatization can also be a powerful driving force for C-C bond cleavage, and DFT has been used to calculate the change in aromaticity during such reactions, confirming its role in lowering the activation barrier. nih.gov

For this compound, the C-C bonds adjacent to the carbonyl group are generally robust. However, DFT could be used to explore the feasibility of their activation under various catalytic conditions. Such studies could predict which bond (the one to the phenyl ring or the one to the cyclohexylphenyl ring) would be more susceptible to cleavage and help in designing catalysts to achieve this transformation selectively.

Advanced Computational Techniques for Chemical Reactivity

While DFT is a versatile tool, more advanced computational techniques are often employed to gain deeper insights into chemical reactivity, especially for complex systems. These methods often build upon or are used in conjunction with DFT.

One such technique is the Activation Strain Model (ASM) , also known as the Distortion/Interaction model. The ASM deconstructs the activation energy of a reaction into two components: the strain energy, which is the energy required to distort the reactants into their geometry in the transition state, and the interaction energy, which is the actual interaction between the distorted reactants. chemrxiv.orgsemanticscholar.org This model has been successfully used to analyze the reactivity in ketone C-C bond activation, providing a more nuanced understanding of the factors that control the reaction barrier. chemrxiv.orgsemanticscholar.org

Another key area is the inclusion of environmental effects , such as solvents. Explicitly modeling solvent molecules is computationally expensive, so continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are frequently used with DFT. acs.org These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in solution, which can differ significantly from the gas phase. acs.orgorientjchem.org

For more complex systems, such as enzymes, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is used. In QM/MM, the reactive center of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method like DFT, while the rest of the protein and solvent environment is treated with a less computationally demanding MM force field. This allows for the study of reactions in a realistic biological environment.

These advanced techniques could be applied to this compound to provide a more accurate and detailed picture of its reactivity. For example, ASM could rationalize its reactivity patterns with different reagents, while DFT with continuum solvation models could predict how its properties and reaction outcomes change in different solvents.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.govwalisongo.ac.id It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. longdom.orglew.ro A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. lew.ro This energy gap can be correlated with the wavelengths of light a compound absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com

For a molecule like this compound, a HOMO-LUMO analysis performed using methods like Density Functional Theory (DFT) would reveal the distribution of these frontier orbitals across the molecule. Typically, in benzophenone-like structures, the HOMO and LUMO are localized on the conjugated benzoyl portion of the molecule. The analysis would provide specific energy values for these orbitals and their energy gap, which are key predictors of the molecule's electronic behavior.

Table 1: Illustrative Data Table for HOMO/LUMO Analysis of a Benzophenone (B1666685) Derivative This table is a hypothetical representation of typical data obtained from a DFT calculation for a related compound, as specific data for this compound was not found in the searched literature.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7Determines chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net

These maps are color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or neutral potential. researchgate.net MEP maps are invaluable for predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net

For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, due to the high electronegativity of oxygen and the presence of lone pairs. This site would be the primary center for electrophilic attack. The hydrogen atoms on the phenyl and cyclohexyl rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The non-polar cyclohexyl and phenyl rings would likely show regions of neutral potential.

Table 2: General Color Correlation in MEP Maps This table explains the standard color scheme used in MEP mapping to denote electrostatic potential.

ColorElectrostatic PotentialType of Interaction Favored
RedMost NegativeElectrophilic Attack
Orange/YellowSlightly NegativeElectrophilic Attack
GreenNeutralVan der Waals Interaction
BluePositiveNucleophilic Attack

Advanced Spectroscopic Analysis and Characterization of 4 Cyclohexylphenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the (4-Cyclohexylphenyl)(phenyl)methanone structure.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the cyclohexyl group.

Aromatic Protons: The spectrum will show two sets of signals for the aromatic regions. The protons on the unsubstituted phenyl ring, adjacent to the carbonyl group, are expected to appear as multiplets in the range of δ 7.45–7.85 ppm. Typically, the protons ortho to the carbonyl group are deshielded and appear further downfield compared to the meta and para protons due to the electron-withdrawing nature of the carbonyl. The 4-substituted phenyl ring should present a simpler AA'BB' splitting pattern, with two doublets. Based on analogs like 4-cyclohexylphenol, the doublet for protons ortho to the cyclohexyl group would be expected around δ 7.1-7.3 ppm, while the doublet for protons ortho to the carbonyl group would be further downfield. chemicalbook.com

Aliphatic Protons: The cyclohexyl protons will appear in the upfield region, typically between δ 1.20 and 2.60 ppm. The methine proton (CH) directly attached to the phenyl ring is the most deshielded of this group and is expected to appear as a multiplet around δ 2.45–2.55 ppm. The remaining ten protons on the cyclohexyl methylene (B1212753) (CH₂) groups will produce a series of complex, overlapping multiplets in the δ 1.20–1.90 ppm range. rsc.org

Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl H (ortho to C=O)7.75 - 7.85Multiplet (or Doublet)
Phenyl H (meta, para to C=O)7.45 - 7.65Multiplet
4-Cyclohexylphenyl H (ortho to C=O)7.70 - 7.80Doublet
4-Cyclohexylphenyl H (ortho to cyclohexyl)7.20 - 7.35Doublet
Cyclohexyl H (methine, C1')2.45 - 2.60Multiplet (tt)
Cyclohexyl H (methylene, C2'-C6')1.20 - 1.90Overlapping Multiplets

¹³C NMR for Carbonyl and Aromatic Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum will be that of the carbonyl carbon, which is anticipated to resonate in the δ 195–198 ppm region, a characteristic range for diaryl ketones. rsc.org

Aromatic Carbons: The spectrum will display multiple signals for the aromatic carbons between δ 125–150 ppm. libretexts.org The carbon atom of the substituted ring to which the cyclohexyl group is attached (ipso-carbon) is expected to have a chemical shift around δ 148-150 ppm. The other quaternary carbon, to which the carbonyl is attached, will also be in this region. The remaining aromatic carbons will appear as strong signals in the δ 128–133 ppm range.

Aliphatic Carbons: The carbons of the cyclohexyl ring will be observed in the upfield region of the spectrum. The methine carbon (C1') attached to the phenyl ring is expected at approximately δ 44–46 ppm. The other methylene carbons of the cyclohexyl ring will appear in the range of δ 25–35 ppm.

Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)195.0 - 198.0
Aromatic C (ipso, C-Cyclohexyl)148.0 - 150.0
Aromatic C (quaternary, C-C=O)137.0 - 139.0
Aromatic CH128.0 - 133.0
Cyclohexyl C (methine, C1')44.0 - 46.0
Cyclohexyl C (methylene, C2'/C6')33.0 - 35.0
Cyclohexyl C (methylene, C3'/C5')26.0 - 28.0
Cyclohexyl C (methylene, C4')25.0 - 27.0

Two-Dimensional NMR (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal through-bond proton-proton couplings. longdom.org Key expected correlations include cross-peaks between the adjacent aromatic protons on both rings and, importantly, between the methine proton of the cyclohexyl ring and its adjacent methylene protons. This would confirm the connectivity within the aliphatic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations, providing insights into the three-dimensional structure. libretexts.org Significant NOE cross-peaks would be expected between the ortho-protons of the unsubstituted phenyl ring and the ortho-protons of the 4-cyclohexylphenyl ring. This would indicate the relative spatial orientation of the two aromatic rings. Correlations between the cyclohexyl methine proton and the ortho-protons of the substituted phenyl ring would also be anticipated, confirming their proximity.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Carbonyl Stretching Frequencies and Conjugation Effects

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For diaryl ketones like benzophenone (B1666685), this band typically appears at a lower frequency (around 1650-1670 cm⁻¹) compared to saturated ketones (1715 cm⁻¹) due to the resonance effect of the two aromatic rings. spcmc.ac.inias.ac.in This conjugation delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and thus lowering its stretching frequency. pg.edu.pl Other characteristic bands would include C-H stretching vibrations for the aromatic (3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) protons, and C=C stretching vibrations for the aromatic rings (1600-1450 cm⁻¹).

Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Strong
Carbonyl (C=O) Stretch1670 - 1650Strong
Aromatic C=C Stretch1600 - 1450Medium

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula for this compound is C₁₉H₂₀O, giving it a molecular weight of 276.36 g/mol . nih.gov

The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) at m/z = 276. The fragmentation of such ketones is typically dominated by alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of the phenyl group: Alpha-cleavage resulting in the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and a phenyl radical. The benzoyl cation is often a very intense peak in the spectra of such compounds.

Loss of the cyclohexylphenyl group: Cleavage leading to a phenyl cation ([C₆H₅]⁺) at m/z = 77.

Loss of the cyclohexyl radical: Cleavage of the bond between the cyclohexyl and phenyl rings, leading to a fragment ion at m/z = 193 ([M - C₆H₁₁]⁺).

Predicted Mass Spectrometry Fragments

m/z ValueProposed Fragment StructureFragmentation Pathway
276[C₁₉H₂₀O]⁺·Molecular Ion (M⁺·)
193[M - C₆H₁₁]⁺Loss of cyclohexyl radical
105[C₆H₅CO]⁺Alpha-cleavage (loss of cyclohexylphenyl radical)
77[C₆H₅]⁺Loss of cyclohexylphenylcarbonyl radical

Analysis of Fragmentation Mechanisms

The analysis of the fragmentation mechanisms of this compound via mass spectrometry provides critical insights into its molecular structure. When the molecule is ionized in a mass spectrometer, typically through electron impact (EI), an energetically unstable molecular ion (M+) is formed, which then undergoes fragmentation into smaller, more stable ions. chemguide.co.uk The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments, with cleavages often initiated at functional groups or activated bonds. thieme-connect.de

For this compound, the fragmentation is primarily driven by the presence of the carbonyl group and the aromatic rings. The most common fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. thieme-connect.densf.gov

Two primary α-cleavage pathways are predicted for this molecule:

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the cyclohexylphenyl group results in the loss of a cyclohexylphenyl radical and the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a dominant peak in the mass spectra of benzophenone derivatives.

Formation of the 4-Cyclohexylbenzoyl Cation: Alternatively, cleavage of the bond between the carbonyl carbon and the phenyl group leads to the loss of a phenyl radical and the formation of the 4-cyclohexylbenzoyl cation at m/z 189.

Further fragmentation can occur from these primary ions. The cyclohexyl group itself is prone to fragmentation, typically through the loss of neutral alkene fragments (e.g., ethene, propene) via rearrangements, leading to a series of peaks with lower m/z values. For instance, the ion at m/z 189 could lose ethene (28 Da) to produce a fragment at m/z 161. The phenyl rings can also contribute to the spectrum, with characteristic peaks for aromatic structures appearing at m/z 77 (phenyl cation) and m/z 51.

A plausible fragmentation pathway can be summarized as follows:

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure of Fragment IonFragmentation Type
276 [M]⁺··C₁₂H₁₅105Benzoyl cation [C₆H₅CO]⁺α-Cleavage
276 [M]⁺··C₆H₅1894-Cyclohexylbenzoyl cation [C₆H₁₁C₆H₄CO]⁺α-Cleavage
189C₂H₄161[C₁₁H₁₃O]⁺Rearrangement/Elimination
276 [M]⁺··C₆H₁₁1954-Phenylbenzoyl cation [C₆H₅C₆H₄CO]⁺C-C Cleavage in Cyclohexyl Ring
105CO77Phenyl cation [C₆H₅]⁺Decarbonylation

UV-Visible Spectroscopy for Electronic Transitions and Excited States

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules, the most important transitions involve σ, π, and non-bonding (n) electrons. The chromophore in this compound is the benzophenone moiety, where the carbonyl group is conjugated with two phenyl rings. This extended conjugated system is responsible for its characteristic UV absorption profile. elte.hu

The electronic spectrum of this compound is expected to be dominated by two types of transitions originating from the benzophenone chromophore:

π→π* Transitions: These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, the extensive conjugation between the aromatic rings and the carbonyl group results in a strong π→π* transition, typically observed in the range of 250-290 nm. elte.humdpi.com This transition is responsible for the primary, intense absorption band (high molar absorptivity, ε).

n→π* Transitions: This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to a π* antibonding orbital. Because the spatial overlap between the n and π* orbitals is poor, this transition is symmetry-forbidden and results in a weak absorption band (low molar absorptivity, ε). elte.huresearchgate.net It occurs at a longer wavelength than the π→π* transition, typically appearing as a shoulder or a weak band in the 320-360 nm region for aromatic ketones.

The saturated cyclohexyl group does not possess π electrons or non-bonding electrons and therefore does not absorb in the near-UV region; it acts as an auxochrome that may cause a minor shift in the absorption maxima compared to unsubstituted benzophenone.

Electronic TransitionOrbital OriginExpected λmax RangeRelative Intensity (ε)Notes
π→πElectron promotion from a π bonding orbital to a π antibonding orbital of the conjugated system.~250-290 nmHigh (ε > 10,000)Allowed transition, responsible for the major absorption peak. libretexts.org
n→πElectron promotion from a non-bonding (n) orbital of the carbonyl oxygen to a π antibonding orbital.~320-360 nmLow (ε < 500)Symmetry-forbidden transition, appears as a weak band or shoulder. researchgate.net

The polarity of the solvent can significantly influence the position of absorption maxima (λmax), a phenomenon known as solvatochromism. sciencepublishinggroup.com The effect of the solvent differs for n→π* and π→π* transitions due to differences in the polarity of the ground and excited states.

Hypsochromic Shift (Blue Shift) of n→π* Transitions: In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the carbonyl oxygen are stabilized through hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state more than the excited state. researchgate.net Consequently, more energy is required to promote the electron, leading to a shift of the absorption maximum to a shorter wavelength (a blue shift). rsc.org

Bathochromic Shift (Red Shift) of π→π* Transitions: The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, the π→π* excited state is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition. sciencepublishinggroup.com This results in a shift of the absorption maximum to a longer wavelength (a red shift).

Solvent TypeExample SolventEffect on n→π* TransitionEffect on π→π* TransitionUnderlying Interaction
Non-polarHexane, CyclohexaneBaseline λmaxBaseline λmaxMinimal solute-solvent interaction.
Polar AproticAcetonitrile, DMSOSlight Hypsochromic ShiftSlight Bathochromic ShiftDipole-dipole interactions.
Polar ProticEthanol, WaterStrong Hypsochromic ShiftModerate Bathochromic ShiftHydrogen bonding with the carbonyl oxygen stabilizes the n-orbital ground state. researchgate.net

Tautomerism Studies via Spectroscopic Methods (e.g., Keto-Enol Tautomerism)

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. libretexts.org For carbonyl compounds, the most relevant form of tautomerism is keto-enol tautomerism, where an equilibrium exists between the keto form (containing a C=O double bond) and the enol form (containing a C=C double bond and an -OH group). This equilibrium requires the presence of a hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen).

In this compound, the carbonyl group is bonded to a phenyl ring and a cyclohexylphenyl ring. The carbon atom of the phenyl ring directly attached to the carbonyl has no hydrogen atoms. However, the carbon atom of the cyclohexyl ring attached to the phenyl ring, which is in turn attached to the carbonyl, is not an α-carbon. The true α-carbons are the C1 of the phenyl ring and the C1 of the cyclohexylphenyl substituent's phenyl ring. Neither of these has a hydrogen atom available for tautomerization.

Let's re-examine the structure: (4-Cyclohexylphenyl )(phenyl )methanone. The carbonyl carbon is bonded to:

A phenyl ring. The α-carbon is part of the aromatic ring and has no α-hydrogen.

A 4-cyclohexylphenyl ring. The α-carbon is C1 of this phenyl ring and also has no α-hydrogen.

Therefore, this compound lacks the necessary α-hydrogen adjacent to the ketone functional group required for the formation of an enol tautomer. The molecule is structurally incapable of undergoing keto-enol tautomerism. Spectroscopic methods such as ¹H-NMR would confirm the absence of any signals corresponding to vinylic or enolic protons, affirming that the compound exists exclusively in the keto form under all conditions. For simple ketones, the keto form is already overwhelmingly favored thermodynamically; in this case, the absence of an α-hydrogen makes the enol form structurally inaccessible. libretexts.org

Applications of 4 Cyclohexylphenyl Phenyl Methanone in Materials Science and Supramolecular Chemistry

Role as Precursors in Organic Synthesis for Complex Molecular Scaffolds

(4-Cyclohexylphenyl)(phenyl)methanone and its structural analogs are valuable starting materials for constructing intricate molecular architectures. The reactivity of the ketone group, combined with the stable and bulky cyclohexylphenyl framework, allows for its incorporation into larger, multi-functional molecules.

Intermediates for Advanced Organic Synthesis and Chiral Chemistry

While the benzophenone (B1666685) core is a common substrate in various organic transformations, specific documented applications of this compound in advanced stereoselective synthesis are not extensively reported in the reviewed literature. The general reactivity of the ketone allows for potential transformations such as asymmetric reduction to form chiral alcohols, which are valuable synthons. However, detailed research findings focusing specifically on the chiral applications of this particular substituted benzophenone are limited.

Building Blocks for Drug Discovery and Bioactive Molecule Synthesis

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov Derivatives of the cyclohexyl phenyl ketone core serve as crucial intermediates in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system. google.com

A notable application is in the preparation of 1,4-benzodiazepine (B1214927) derivatives, a class of compounds widely used for their anxiolytic, sedative, and anticonvulsant properties. google.comresearchgate.net For instance, derivatives of cyclohexyl phenyl ketone are employed as key precursors for the synthesis of drugs like tetrazepam. google.com The synthetic pathway leverages the ketone as a handle for constructing the seven-membered diazepine (B8756704) ring. researchgate.netgoogle.com

The inclusion of the cyclohexyl group is a strategic design element in medicinal chemistry. It significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and fit into hydrophobic binding pockets of protein targets. nih.gov This makes the this compound scaffold a promising starting point for developing new therapeutic agents, including enzyme inhibitors and receptor modulators. nih.govmdpi.com

Scaffold ClassDerived Bioactive MoleculesTherapeutic AreaReference
Cyclohexyl Phenyl Ketone1,4-Benzodiazepine derivatives (e.g., Tetrazepam)Central Nervous System (Anxiolytic) google.com
Benzophenonep38α MAP kinase inhibitorsAnti-inflammatory nih.gov
BenzophenoneTNF-α and IL-6 inhibitorsAnti-inflammatory nih.gov

Functional Materials Development

The unique photochemical and electronic properties of the benzophenone core make this compound a valuable precursor for a range of functional materials.

Synthesis of Polymers, Dyes, and Pigments

The benzophenone moiety is widely recognized as a classic Type II photoinitiator for free radical polymerization. researchgate.net Upon absorption of UV light, the this compound molecule is excited to a triplet state. acs.org This excited state can then abstract a hydrogen atom from a co-initiator (such as an amine) or the polymer backbone itself, generating free radicals that initiate the polymerization of monomers like acrylates. acs.orgmdpi.com The cyclohexyl group can improve the initiator's solubility in organic monomer formulations and influence the properties of the resulting polymer. researchgate.net This mechanism is fundamental to UV curing technologies used in coatings, inks, and adhesives. ndsuresearchfoundation.orgresearchgate.net

Furthermore, the benzophenone structure serves as a key building block in the synthesis of various dyes. researchgate.netresearchgate.net It can be chemically modified, for example, through azo coupling with diazotized aromatic amines, to create disperse and acid dyes. researchgate.netacs.org These dyes are used for coloring polyester, nylon, and wool fabrics. researchgate.net The incorporation of the benzophenone unit can also confer additional functionalities to the textile, such as enhanced protection against UV radiation. researchgate.net

Precursors for Oxide Materials in Materials Science

Specific applications of this compound as a direct precursor for the synthesis of oxide materials are not well-documented in the surveyed scientific literature. This process would typically involve the formation of a metal-organic complex containing the compound as a ligand, followed by thermal decomposition, a route for which this specific molecule is not commonly cited.

Applications in Electronics and Optics

The benzophenone core has attracted significant attention in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Benzophenone derivatives are utilized as versatile components in the design of both host materials and emitters. acs.orgpreprints.org The benzophenone unit functions as a stable electron-accepting fragment with a high triplet energy, which is crucial for efficiently hosting phosphorescent emitters and for developing metal-free Thermally Activated Delayed Fluorescent (TADF) materials. researchgate.netnih.govpreprints.org

In these applications, the highly twisted geometry of the benzophenone scaffold helps to reduce intermolecular interactions and self-quenching effects, improving device efficiency. preprints.org The this compound structure, with its bulky and non-polar cyclohexyl group, could further influence material properties such as solubility, thermal stability, and film morphology, which are critical for fabricating high-performance electronic devices. acs.org The inherent optical properties of benzophenone derivatives, such as their strong UV absorption, are also foundational to their use in optical materials. researchgate.netfrontiersin.org

Application AreaFunction of this compound CoreResulting Material/ProductReference
Polymer ChemistryType II PhotoinitiatorUV-cured polymers, coatings, inks researchgate.netacs.org
Dye SynthesisCore scaffold for azo dyesDisperse dyes, Acid dyes for textiles researchgate.netresearchgate.netacs.org
Organic ElectronicsHost material, Electron acceptorOrganic Light-Emitting Diodes (OLEDs) researchgate.netacs.orgpreprints.org
Optical MaterialsUV absorberUV-protective coatings and materials researchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving Diaryl Methanones

The diaryl methanone (B1245722) framework, of which this compound is a prime example, is instrumental in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The specific geometry and electronic properties of diaryl methanones make them excellent candidates for constructing larger, ordered structures through molecular self-assembly.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Diaryl methanone-containing structures can act as hosts, creating cavities that can selectively bind guest molecules, leading to applications in sensing, catalysis, and materials science. Benzophenone and its derivatives are recognized as attractive guest molecules in their own right and have been investigated for their inclusion in various molecular crystals. mdpi.com

Design of Receptors and Catalysts within Supramolecular Frameworks

The design of synthetic receptors and catalysts is a significant area of research within supramolecular chemistry. Diaryl methanones can be incorporated into larger molecular frameworks to create specific binding sites for guest molecules. The phenyl rings of this compound can participate in aromatic stacking interactions, while the carbonyl group can act as a hydrogen bond acceptor, providing multiple points of interaction for molecular recognition.

While direct catalytic applications of this compound within supramolecular frameworks are an emerging area of study, the broader class of diaryl methanones and their reduction products, diarylmethanols, have shown significant potential. For instance, a novel ketoreductase, KmCR2, has demonstrated a broad substrate spectrum for the bioreduction of sterically bulky diaryl methanones to their corresponding chiral diarylmethanols with high enantioselectivity. researchgate.net The stereospecificity of this enzymatic reduction was found to be controlled by the position of substituents on the aromatic rings. researchgate.net This highlights the potential for developing catalytic systems where the stereochemical outcome of a reaction is directed by the specific structure of the diaryl methanone substrate.

Furthermore, the integration of benzophenone, the core structure of this compound, into self-assembled bis-urea macrocycles has been shown to create functional materials that can act as photosensitizers. nih.govresearchgate.net

Table 1: Examples of Diaryl Methanone-Related Catalytic Systems

Catalyst/SystemSubstrate ClassProduct ClassKey Feature
Ketoreductase (KmCR2)Diaryl- and aryl(heteroaryl)methanonesChiral diaryl- or aryl(heteroaryl)methanolsSubstrate-controlled stereoselectivity
Benzophenone bis-urea macrocyclesAlkenes, Cumene (B47948)Allylic alcohols, Tertiary alcoholsSelective oxidation via singlet oxygen generation

Formation of Functional Supramolecular Assemblies

The self-assembly of molecules into well-defined, functional structures is a cornerstone of supramolecular chemistry. Diaryl methanones, including this compound, can be utilized as building blocks, or "synthons," in the construction of these assemblies. The interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions directs the formation of predictable and stable supramolecular architectures.

For example, bis-urea macrocycles containing benzophenone moieties self-assemble with high fidelity into columnar structures. nih.gov These structures are guided by three-centered urea (B33335) hydrogen bonding and aryl stacking interactions, resulting in the formation of microporous crystals with aligned, one-dimensional channels. nih.gov These channels can accommodate guest molecules, demonstrating the potential for creating functional materials for storage and separation.

The incorporation of benzophenone derivatives in co-crystal synthesis has also been explored as a method to control hydrogen bonding patterns and the dimensionality of supramolecular structures. acs.org This "covalent-assisted supramolecular synthesis" allows for the "masking" of certain functional groups to direct the assembly process in a predictable manner. acs.org

Controlled Product Distribution in Confined Supramolecular Environments

The confined spaces within supramolecular assemblies can act as "nanoreactors," influencing the outcome of chemical reactions. By encapsulating reactants within a host structure, it is possible to control reaction pathways and favor the formation of specific products that might not be dominant in a bulk solution.

The photochemical properties of the benzophenone moiety are particularly relevant in this context. Benzophenone is a well-known triplet sensitizer, and upon UV irradiation, it can generate singlet oxygen. nih.govnih.gov When benzophenone is incorporated into a self-assembled host, such as a bis-urea macrocycle, it can bind guest molecules and facilitate their selective oxidation upon irradiation. nih.gov

In one study, the UV irradiation of a self-assembled benzophenone bis-urea macrocycle in the presence of 2-methyl-2-butene (B146552) led to the selective formation of the allylic alcohol, 3-methyl-2-buten-1-ol, with 90% selectivity. nih.gov Similarly, the reaction with cumene produced the tertiary alcohol, α,α'-dimethyl benzyl (B1604629) alcohol, with 63% selectivity. nih.gov These products are typically formed through radical pathways and are not the usual products of benzophenone-sensitized photo-oxygenation in solution, which generally yields endoperoxides, dioxetanes, or hydroperoxides. nih.gov This demonstrates that the confined environment of the supramolecular assembly alters the reaction mechanism, leading to a controlled and selective product distribution.

Table 2: Product Selectivity in Benzophenone-Containing Supramolecular Hosts

Host SystemGuest MoleculeIrradiation ConditionsMajor ProductSelectivity
Benzophenone bis-urea macrocycle2-methyl-2-buteneUV, O₂3-methyl-2-buten-1-ol90%
Benzophenone bis-urea macrocycleCumeneUV, O₂α,α'-dimethyl benzyl alcohol63%

This ability to control reaction outcomes through supramolecular encapsulation opens up possibilities for developing greener and more efficient synthetic methodologies.

Environmental Photochemistry and Degradation Mechanisms of Benzophenone Derivatives

Photodegradation Pathways in Aquatic Environments

The degradation of benzophenones in water under the influence of light can occur through several key pathways. These can be broadly categorized as direct absorption of light by the molecule and indirect reactions with photochemically generated reactive species.

Photolysis, the breakdown of compounds by light, is a primary degradation route for many organic pollutants. For benzophenone (B1666685) derivatives, this process can occur via two distinct mechanisms:

Direct Photolysis : This pathway involves the direct absorption of solar photons by the benzophenone molecule itself, leading to an electronically excited state. This excited molecule may then undergo bond cleavage or rearrangement, resulting in degradation. However, for many common benzophenone-type UV filters, such as Oxybenzone (BP-3), direct photolysis in water is often not a significant degradation process. nih.govmdpi.com For instance, one study noted that BP-3 is relatively persistent, with only about 4% degrading after 28 days in water when direct photolysis is the only operative pathway. nih.govnih.gov

Indirect Photolysis : This is often the more dominant degradation pathway for benzophenones in natural waters. nih.govrsc.org It is driven by the interaction of the pollutant with reactive chemical species that are themselves generated by the absorption of sunlight by other substances in the water, known as photosensitizers. rsc.orgresearchgate.net Key components in natural waters, such as dissolved organic matter (DOM) and nitrates, absorb sunlight and produce highly reactive oxygen species (ROS) that subsequently attack and degrade the benzophenone molecules. nih.govnih.gov In freshwater, triplet-excited states of dissolved organic matter (³DOM) and hydroxyl radicals (•OH) are primarily responsible for indirect photodegradation, while in seawater, ³DOM plays an especially important role. nih.gov

Reactive oxygen species (ROS) are the key drivers of indirect photolysis in aquatic environments. nih.gov They are highly reactive chemical entities formed through photochemical reactions involving dissolved organic matter and other sensitizers. The primary ROS involved in the degradation of benzophenone derivatives are:

Hydroxyl Radicals (•OH) : These are extremely powerful and non-selective oxidants that can react rapidly with most organic molecules. nih.gov The reaction with hydroxyl radicals has been confirmed as a main degradation pathway for benzophenone-type UV filters. nih.gov Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, are designed to generate large quantities of •OH radicals to efficiently degrade these pollutants. nih.govmdpi.com Theoretical and experimental studies show that •OH radicals are key to the transformation of compounds like BP-3. nih.govresearchgate.net

Singlet Oxygen (¹O₂) : This is an electronically excited state of molecular oxygen that is less reactive than the hydroxyl radical but can still participate in the degradation of electron-rich organic compounds. nih.gov It has been identified as another key species in the transformation of BP-3. nih.govresearchgate.net Some benzophenones can also degrade via self-sensitization, where the excited triplet state of the benzophenone molecule itself leads to the formation of singlet oxygen. rsc.orgresearchgate.net

Quenching experiments, which involve adding chemicals that selectively remove specific ROS, have confirmed that hydroxyl radicals and singlet oxygen are the primary species responsible for the indirect photodegradation of benzophenones. nih.govmdpi.com

The attack by reactive oxygen species, particularly the hydroxyl radical, initiates a cascade of reactions that break down the benzophenone structure. mdpi.com These degradation pathways typically involve several key steps:

Hydroxylation : This is often the initial and a crucial step in the degradation process. It involves the addition of one or more hydroxyl (-OH) groups to the aromatic rings of the benzophenone molecule. rsc.orgmdpi.com The formation of mono-, di-, and tri-hydroxylated degradation products has been identified during the degradation of benzophenone (BP) and 2-hydroxy-4-methoxybenzophenone (HBP). mdpi.com

Carboxylation : Following hydroxylation, further oxidation can occur, leading to the formation of carboxylic acids. This involves the oxidation of substituent groups or the cleavage of an aromatic ring. mdpi.com

Ring Cleavage : The continued attack by •OH radicals can lead to the opening of the aromatic rings. This transforms the cyclic structure into smaller, linear organic molecules. mdpi.com Benzoic acid is a common intermediate product formed after the cleavage of the ketone group bridge. mdpi.com Ultimately, through these successive steps of hydroxylation, carboxylation, and ring cleavage, the complex benzophenone molecule can be mineralized into carbon dioxide (CO₂) and water. mdpi.com

Factors Influencing Environmental Photostability

The rate and extent of photodegradation of benzophenone derivatives are not constant but are heavily influenced by the specific characteristics of the aquatic environment in which they are found.

The composition of the water, referred to as the water matrix, plays a critical role in the photostability of benzophenones.

Dissolved Organic Matter (DOM) : DOM, which includes substances like humic and fulvic acids, is a major component of natural waters that significantly influences photodegradation. nih.govresearchgate.net DOM acts as a photosensitizer, absorbing sunlight to produce the reactive oxygen species that drive indirect photolysis, thereby enhancing degradation. nih.govnih.gov Studies have shown that the half-life of benzophenone is considerably shorter in lake and river water compared to pure water, a difference attributed to the presence of DOM. researchgate.net However, DOM can also have an inhibitory effect by acting as a light screen, absorbing photons that would otherwise be available to initiate photoreactions. distantreader.orgmdpi.com

Inorganic Ions : Common ions found in natural waters, such as bicarbonate (HCO₃⁻), chloride (Cl⁻), and nitrate (B79036) (NO₃⁻), can also affect photodegradation rates. distantreader.org Nitrates, for example, can absorb UV light and produce hydroxyl radicals, potentially accelerating degradation. Conversely, some ions can act as scavengers of reactive species, which can suppress the degradation rate. distantreader.org

Table 1: Influence of Water Matrix on the Photodegradation Half-Life of Benzophenone
Water MatrixHalf-Life (t½) in hoursReference
Pure Water16.23 researchgate.net
Lake Water10.62 researchgate.net
River Water8.67 researchgate.net

Photosensitizers are substances that absorb light and transfer the energy to other molecules, initiating photochemical reactions. Their presence is fundamental to the indirect photolysis of benzophenone derivatives.

Natural Organic Matter (NOM) : As a primary component of DOM, natural organic matter is the most significant photosensitizer in many aquatic systems. mdpi.com Upon absorbing solar radiation, NOM forms excited triplet states (³NOM*) which can react directly with pollutants or transfer energy to molecular oxygen to create singlet oxygen (¹O₂). nih.gov

Nitrite and Nitrate : These inorganic ions, often present from agricultural runoff or wastewater, can also function as photosensitizers. The photolysis of nitrite, for example, can generate hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂), both of which can contribute to the degradation of benzophenones. researchgate.net

Benzophenones as Self-Sensitizers : Interestingly, benzophenone molecules themselves can act as photosensitizers. rsc.orgmdpi.com Upon absorbing light, they can form an excited triplet state that can then react with other ground-state molecules or generate singlet oxygen, potentially accelerating their own degradation or the degradation of other co-existing organic pollutants. rsc.orgmdpi.com

Table 2: Key Photosensitizers and Generated Reactive Species in Natural Waters
PhotosensitizerGenerated Reactive SpeciesReference
Dissolved Organic Matter (DOM)³DOM, •OH, ¹O₂ nih.govnih.gov
Nitrite (NO₂⁻)•OH, •NO₂ researchgate.net
Benzophenone Derivatives¹O₂, Triplet States (³BP) rsc.orgmdpi.com

Advanced Oxidation Processes (AOPs) for Degradation of Benzophenone-Type Compounds

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic compounds, including benzophenone derivatives. The ultimate goal of AOPs in this context is the mineralization of the parent compound into simpler, less harmful substances such as carbon dioxide, water, and inorganic ions. Due to their effectiveness, AOPs, including UV/H₂O₂, Fenton, and UV/Persulfate processes, are considered promising technologies for the remediation of water contaminated with benzophenone-type compounds.

UV/H₂O₂ Processes

The UV/H₂O₂ process is a widely studied and effective AOP for the degradation of organic pollutants. This method involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation, typically at a wavelength of 254 nm, to generate hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the oxidative degradation of a broad spectrum of organic molecules.

The fundamental mechanism of the UV/H₂O₂ process begins with the cleavage of the O-O bond in hydrogen peroxide upon absorption of UV light, as shown in the following reaction:

H₂O₂ + hv → 2 •OH

The generated hydroxyl radicals can then attack the target organic pollutant, such as a benzophenone derivative, through several pathways, including hydrogen abstraction, electrophilic addition to aromatic rings, and electron transfer. In the case of benzophenone-type compounds, the primary mode of attack is the electrophilic addition of •OH to the phenyl rings, leading to the formation of hydroxylated intermediates. This initial step is often the rate-determining step in the degradation process. Subsequent reactions can lead to the opening of the aromatic rings and further oxidation of the resulting aliphatic compounds, ultimately leading to mineralization.

The efficiency of the UV/H₂O₂ process is influenced by several factors, including the initial concentration of the pollutant and H₂O₂, pH of the solution, and UV light intensity. Research on various benzophenone derivatives has shown that the degradation kinetics typically follow a pseudo-first-order model. For instance, studies on benzophenone-3 (BP-3) have demonstrated that its degradation is dependent on the initial concentration and pH, with an optimal pH of 6.0 being reported in some cases. nih.gov Similarly, the degradation of benzophenone (BP) and 4,4′-dihydroxy-benzophenone (HBP) has also been found to follow pseudo-first-order kinetics. escholarship.org

While specific research on the degradation of (4-Cyclohexylphenyl)(phenyl)methanone by UV/H₂O₂ is limited, the general principles derived from studies on other benzophenones can be applied. The presence of the cyclohexyl group, a bulky and electron-donating substituent, may influence the reaction rate and the distribution of hydroxylated byproducts. The electron-donating nature of the cyclohexyl group could potentially activate the substituted phenyl ring, making it more susceptible to electrophilic attack by hydroxyl radicals.

The degradation pathway of this compound is expected to proceed through the formation of various hydroxylated intermediates, followed by ring cleavage and the formation of smaller organic acids before complete mineralization. The initial attack of the hydroxyl radical is likely to occur on both the phenyl and the cyclohexylphenyl rings.

Below is a data table summarizing typical experimental conditions and kinetic data for the degradation of some benzophenone derivatives by UV/H₂O₂ processes. It is important to note that this data is for analogous compounds and is presented here for illustrative purposes due to the lack of specific data for this compound.

CompoundInitial ConcentrationH₂O₂ ConcentrationUV Wavelength (nm)pHPseudo-first-order rate constant (k)Reference
Benzophenone-4 (BP-4)10 mg/LNot specifiedNot specified6.50.48 min⁻¹ nih.gov
Benzophenone (BP)13.8 mg/L0.40 mmol/LNot specified (Intensity: 1150 µW/cm²)Not specified0.068 min⁻¹ escholarship.org
4,4′-dihydroxy-benzophenone (HBP)13.8 mg/L0.40 mmol/LNot specified (Intensity: 1150 µW/cm²)Not specified0.032 min⁻¹ escholarship.org
Benzophenone-3 (BP-3)Not specifiedNot specified2546.0Data not available in this format nih.gov

Fenton and UV/Persulfate Processes

The Fenton process and its photo-assisted variant (photo-Fenton), along with the UV/Persulfate process, represent another important class of AOPs for the degradation of persistent organic pollutants.

Fenton Process: The classic Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to produce hydroxyl radicals:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals then oxidize the organic pollutants in a similar manner to the UV/H₂O₂ process. The efficiency of the Fenton process is highly dependent on the pH, with an optimal range typically between 2.5 and 3.5. The regeneration of Fe²⁺ from Fe³⁺ is a crucial step for the catalytic cycle and can be enhanced by UV irradiation in the photo-Fenton process:

Fe³⁺ + H₂O + hv → Fe²⁺ + H⁺ + •OH

The photo-Fenton process offers the advantage of an additional source of hydroxyl radicals and the in-situ regeneration of the catalyst, often leading to higher degradation rates compared to the conventional Fenton process.

UV/Persulfate Process: The UV/Persulfate process utilizes persulfate ions (S₂O₈²⁻) as the oxidant, which upon activation by UV radiation, generate sulfate (B86663) radicals (SO₄•⁻):

S₂O₈²⁻ + hv → 2 SO₄•⁻

Sulfate radicals are also powerful oxidizing agents, with a redox potential comparable to that of hydroxyl radicals. They can react with organic compounds through electron transfer, hydrogen abstraction, and addition to double bonds. In some cases, sulfate radicals can also lead to the formation of hydroxyl radicals through reaction with water, particularly at higher pH values.

Research on the degradation of benzophenone derivatives by these processes has demonstrated their effectiveness. For example, the degradation of benzophenone-3 (BP-3) has been shown to be more efficient in the UV/Persulfate system compared to the UV/H₂O₂ system. nih.gov The degradation of BP-3 in both systems followed pseudo-first-order kinetics, with the highest degradation rates observed at a pH of 6. nih.gov The second-order rate constants for the reaction of BP-3 with •OH and SO₄•⁻ were determined to be 1.09 (± 0.05) × 10¹⁰ M⁻¹s⁻¹ and 1.67 (± 0.04) × 10⁹ M⁻¹s⁻¹, respectively. nih.gov

For this compound, the degradation via Fenton and UV/Persulfate processes is expected to be efficient. The sulfate radical, being a strong oxidant, would readily attack the aromatic rings of the molecule. The presence of the cyclohexyl group may influence the reaction kinetics and the specific degradation byproducts formed. The degradation pathway would likely involve initial attack by sulfate radicals, leading to the formation of hydroxylated and other oxidized intermediates, followed by ring opening and mineralization.

The following table presents a summary of research findings on the degradation of various benzophenone derivatives using Fenton and UV/Persulfate processes. As with the previous section, specific data for this compound is not available, and the presented data for analogous compounds serves an illustrative purpose.

CompoundProcessKey FindingsReference
Benzophenone-3 (BP-3)UV/PersulfateDegradation followed pseudo-first-order kinetics; more efficient than UV/H₂O₂. Optimal pH was 6. The main degradation pathway was hydroxylation. nih.gov
Benzophenone-8 (BP-8)UV/PersulfateDegradation followed pseudo-first-order kinetics. The degradation rate constant was higher than in the UV/H₂O₂ process. researchgate.net
Benzophenone-4 (BP-4)UV/PersulfateEffectively decomposed by UV/persulfate following pseudo-first-order kinetics. Degradation rate was enhanced with increasing persulfate dosage and decreasing pH from 8 to 5. nih.gov
General BenzophenonesFenton ProcessThe process involves the oxidation of Fe²⁺ to Fe³⁺ by hydrogen peroxide, forming a hydroxyl radical that can decompose organic molecules. nih.gov

Q & A

Q. What are the most reliable synthetic routes for producing (4-Cyclohexylphenyl)(phenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling reactions. For example, aerobic coupling of thioesters with arylboronic acids using palladium catalysts under oxygen atmosphere improves yield (70–85%) and reduces side products . Optimization involves adjusting solvent polarity (e.g., toluene/water mixtures), catalyst loading (1–2 mol%), and temperature (80–100°C). Purity is enhanced through column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (CDCl₃ solvent) confirm substituent arrangement and cyclohexyl integration. Key signals include aryl protons (δ 7.2–7.8 ppm) and cyclohexyl CH₂ groups (δ 1.2–2.1 ppm) .
  • IR Spectroscopy : Strong carbonyl stretch (~1660 cm⁻¹) and C-H bending of the cyclohexyl group (~1450 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 265.1588 for C₁₉H₂₀O), while GC-MS with non-polar columns (e.g., polydimethyl siloxane) ensures purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track carbonyl stability via FTIR. Cyclohexyl oxidation products (e.g., cyclohexanol derivatives) indicate decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the HOMO-LUMO gap, electrostatic potential surfaces, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate accuracy. For example, the carbonyl group’s electron-withdrawing effect lowers the LUMO energy (~2.1 eV), predicting nucleophilic attack sites .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of vaporization)?

  • Methodological Answer :
  • Phase-Change Data : Use differential scanning calorimetry (DSC) to measure melting point (reported range: 59–60°C) and compare with NIST data. Discrepancies may arise from impurities; repeat measurements after recrystallization .
  • Vapor Pressure : Apply the Clausius-Clapeyron equation to static vapor pressure data (e.g., 72.0 kPa at 465 K) and cross-validate with gas chromatography retention indices .

Q. What mechanistic insights guide the study of this compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli). For anticancer potential, use MTT assays on HeLa cells and compare IC₅₀ values with structurally similar ketones .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways. The cyclohexyl group may enhance lipophilicity, improving membrane permeability .

Q. How can reaction kinetics be studied to optimize catalytic systems for derivative synthesis?

  • Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor Grignard reagent additions (e.g., PhMgBr) to the ketone. Pseudo-first-order kinetics (rate constants kobsk_{\text{obs}}) under varying catalyst loads (e.g., CuI) identify rate-limiting steps. Eyring plots (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) reveal transition state thermodynamics .

Notes

  • Advanced questions emphasize mechanistic, computational, and validation workflows, distinguishing them from basic characterization inquiries.
  • Contradictory data require multi-method validation (e.g., DSC, GC, and computational modeling) .

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